Bambuterol Monocarbamate

Overview

Description

Bambuterol Monocarbamate, also known as this compound, is a useful research compound. Its molecular formula is C15H25ClN2O4 and its molecular weight is 332.82 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Hydrolysis and Enzymatic Interaction

- Bambuterol monocarbamate, a prodrug of terbutaline, undergoes hydrolysis in human blood, with significant species variations in the rate of hydrolysis. Butyrylcholinesterase (BChE) is predominantly responsible for this process, although contributions from other esterases are also possible (Tunek et al., 1988).

- Bambuterol is stereoselectively inhibited by human butyrylcholinesterase (BChE), with the (R)-enantiomer showing a fourfold faster hydrolysis than the (S)-enantiomer. This stereoselectivity is significant for understanding its metabolic pathway in the human body (Pistolozzi et al., 2015).

Lung Uptake and Biotransformation

- Bambuterol shows a marked affinity for lung tissue and undergoes biotransformation in the guinea pig lung, primarily through oxidative and hydrolytic metabolism. This indicates its potential effectiveness in pulmonary applications (Ryrfeldt et al., 1988).

Chiral Analysis and Pharmacokinetics

- Chiral analysis of bambuterol in human plasma highlights its pharmacokinetic properties, essential for understanding its distribution and efficacy in human subjects (Zhou et al., 2015).

Genetic Variations and Enzyme Interaction

- Bambuterol demonstrates different affinities for genetic variants of human serum cholinesterase. This suggests that genetic factors may influence the drug's effectiveness and metabolism in different individuals (Tunek et al., 1991).

Clinical Applications and Comparative Studies

- Clinical studies have compared bambuterol's efficacy with other bronchodilators, indicating its potential as a long-acting oral bronchodilator for asthma treatment (Persson et al., 1995).

Spectrophotometric Analysis

- Development of UV spectrophotometric methods for estimating bambuterol hydrochloride in various media contributes to better understanding its stability and concentration in different environments (Saggar, 2018).

Mechanism of Action

Target of Action

Bambuterol Monocarbamate is a prodrug of terbutaline and primarily targets the beta-2 adrenergic receptors . These receptors play a crucial role in the relaxation of bronchial smooth muscle, which is essential for the management of lung diseases associated with bronchospasm .

Mode of Action

The pharmacologic effects of this compound are attributable to its stimulation of beta-2 adrenergic receptors. This interaction triggers the activation of intracellular adenyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic AMP . The increase in cyclic AMP levels leads to the relaxation of bronchial smooth muscle and inhibits the release of mediators of immediate hypersensitivity from cells, especially from mast cells .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the conversion of ATP to cyclic AMP via the activation of adenyl cyclase . This process results in the relaxation of bronchial smooth muscles, leading to the dilation of bronchial passages .

Pharmacokinetics

This compound exhibits a bioavailability of approximately 20% . It undergoes extensive hepatic metabolism, further metabolized to terbutaline by plasma cholinesterase . The elimination half-life of this compound is around 13 hours for bambuterol and 21 hours for terbutaline . The compound is excreted renally .

Result of Action

The action of this compound results in the relaxation of bronchial smooth muscle, leading to the dilation of bronchial passages . This effect is beneficial for the management of lung diseases associated with bronchospasm, such as asthma .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s action can be affected by the presence of other medications, as concomitant administration of this compound with corticosteroids, diuretics, and xanthine derivatives increases the risk of hypokalemia . Furthermore, the compound’s action can be prolonged in individuals with impaired liver function .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

Bambuterol Monocarbamate plays a significant role in biochemical reactions by interacting with various enzymes and proteins. One of the primary enzymes involved in its metabolism is butyrylcholinesterase. This enzyme hydrolyzes this compound to release terbutaline, which then exerts its therapeutic effects. Additionally, this compound interacts with cytochrome P450 enzymes, which are involved in its oxidative metabolism. These interactions are crucial for the compound’s prolonged duration of action and its ability to provide sustained bronchodilation .

Cellular Effects

This compound affects various types of cells and cellular processes. It primarily targets smooth muscle cells in the respiratory tract, causing relaxation and dilation of bronchial passages. This effect is mediated through the activation of beta-2 adrenergic receptors, leading to increased levels of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels result in smooth muscle relaxation and inhibition of inflammatory mediator release from mast cells. Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its therapeutic effects .

Molecular Mechanism

The molecular mechanism of action of this compound involves its conversion to terbutaline, which then binds to beta-2 adrenergic receptors on the surface of smooth muscle cells. This binding activates adenyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). Increased cAMP levels lead to the relaxation of bronchial smooth muscle and inhibition of inflammatory mediator release. Additionally, this compound inhibits butyrylcholinesterase, prolonging its own hydrolysis and enhancing its therapeutic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is stable and exhibits a prolonged duration of action due to its slow hydrolysis and metabolism. Studies have shown that this compound maintains its bronchodilator effects for up to 24 hours after administration. Its stability and degradation can be influenced by factors such as pH, temperature, and the presence of metabolic enzymes. Long-term studies have demonstrated that this compound does not cause significant adverse effects on cellular function, making it a safe and effective treatment option .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively relaxes bronchial smooth muscle and improves respiratory function. At higher doses, it may cause adverse effects such as tremors, tachycardia, and hypokalemia. Threshold effects have been observed, where increasing the dosage beyond a certain point does not result in proportional therapeutic benefits but increases the risk of side effects. These findings highlight the importance of optimizing dosage to achieve the desired therapeutic effects while minimizing adverse reactions .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily hydrolyzed by butyrylcholinesterase to release terbutaline. Additionally, it undergoes oxidative metabolism by cytochrome P450 enzymes, resulting in the formation of various metabolites. These metabolic pathways are crucial for the compound’s prolonged duration of action and its ability to provide sustained bronchodilation. The interactions with metabolic enzymes also influence the compound’s pharmacokinetics and therapeutic efficacy .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. After oral administration, it is absorbed from the gastrointestinal tract and distributed to the lungs, where it exerts its therapeutic effects. The compound is also transported by binding proteins and transporters, which facilitate its movement across cell membranes. The distribution of this compound is influenced by factors such as tissue perfusion, binding affinity, and the presence of metabolic enzymes .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm of smooth muscle cells, where it interacts with beta-2 adrenergic receptors and other biomolecules. Additionally, this compound may undergo post-translational modifications that direct it to specific compartments or organelles within the cell. These localization signals are essential for the compound’s therapeutic effects and its ability to modulate cellular processes .

Properties

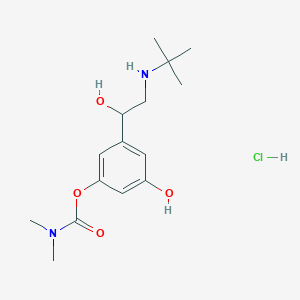

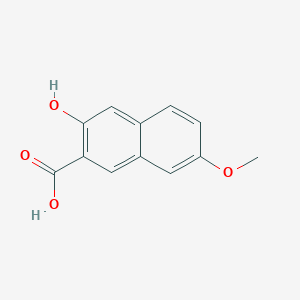

IUPAC Name |

[3-[2-(tert-butylamino)-1-hydroxyethyl]-5-hydroxyphenyl] N,N-dimethylcarbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O4.ClH/c1-15(2,3)16-9-13(19)10-6-11(18)8-12(7-10)21-14(20)17(4)5;/h6-8,13,16,18-19H,9H2,1-5H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVIRNXYMUZQGGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(C1=CC(=CC(=C1)OC(=O)N(C)C)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80552835 | |

| Record name | 3-[2-(tert-Butylamino)-1-hydroxyethyl]-5-hydroxyphenyl dimethylcarbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80552835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81732-52-7 | |

| Record name | 3-[2-(tert-Butylamino)-1-hydroxyethyl]-5-hydroxyphenyl dimethylcarbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80552835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl-carbamic acid, 3-[2-[(1,1-dimethylethyl)amino]-1-hydroxyethyl]-5-hydroxyphenyl ester, monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

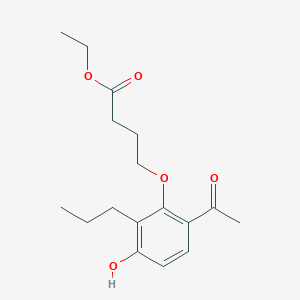

![3-Imidazol-1-yl-5,8-dimethyl-[1,2,4]triazino[5,6-b]indole](/img/structure/B127207.png)